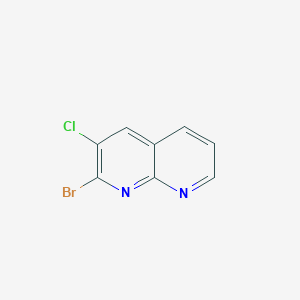

2-Bromo-3-chloro-1,8-naphthyridine

Description

Evolution and Structural Diversity of the 1,8-Naphthyridine (B1210474) Scaffold

The 1,8-naphthyridine framework, a nitrogen-containing heterocyclic compound with the chemical formula C₈H₆N₂, is a prominent structural motif in both natural and synthetic chemistry. researchgate.netwikipedia.org This scaffold consists of two fused pyridine (B92270) rings and is one of six possible isomers of naphthyridine. wikipedia.org The versatility of its synthesis and its reactivity have made the 1,8-naphthyridine nucleus a subject of immense interest for researchers in medicinal chemistry and drug discovery. researchgate.netnih.gov

The structural diversity of 1,8-naphthyridine derivatives stems from the various synthetic routes developed over the years, with the Friedländer annulation being one of the most common and straightforward methods. researchgate.netnih.gov This reaction typically involves the condensation of a 2-amino-3-pyridinecarboxaldehyde (B47744) with a compound containing an α-methylene carbonyl group. nih.gov Researchers have developed more environmentally friendly approaches, such as using water as a solvent and an inexpensive, biocompatible ionic liquid as a catalyst, to produce these scaffolds on a gram scale. acs.org The ability to introduce a wide array of substituents at various positions on the naphthyridine rings has led to a vast library of derivatives. researchgate.netnih.gov This structural flexibility is a key reason for the broad range of biological activities associated with this class of compounds. nih.govnih.gov

The 1,8-naphthyridine core is a foundational component of several commercially available drugs, including the antibacterial agents nalidixic acid, enoxacin, and gemifloxacin. wikipedia.orgnih.gov Its derivatives have been investigated for a multitude of pharmacological applications, such as antimicrobial, anticancer, anti-inflammatory, antiviral, and neuroprotective agents. nih.govnih.govnih.gov Beyond medicine, these compounds are utilized in materials science and as ligands in coordination chemistry, where the two nitrogen atoms can act as a binucleating ligand. wikipedia.orgresearchgate.net

Significance of Halogen Substitution in Naphthyridine Chemistry

The introduction of halogen atoms—such as fluorine, chlorine, bromine, and iodine—onto the 1,8-naphthyridine scaffold is a critical strategy in medicinal chemistry for modulating the properties of the parent molecule. nih.govnih.gov Halogenation can significantly influence a compound's physicochemical characteristics, including its lipophilicity, which affects how a drug is absorbed, distributed, metabolized, and excreted. tutorchase.com By increasing lipophilicity, halogens can improve a drug's bioavailability. tutorchase.com

Furthermore, halogens can enhance the binding affinity of a molecule to its biological target. tutorchase.com This is partly due to the formation of halogen bonds, a type of non-covalent interaction between the halogen atom and a Lewis basic site on a protein or other macromolecule, which can contribute to the stability of the ligand-target complex. nih.gov The steric bulk of halogen atoms can also play a role by occupying specific pockets within a binding site. nih.gov

In the context of naphthyridines, halogenated derivatives are crucial intermediates in chemical synthesis. The presence of a halogen, such as bromine or chlorine, provides a reactive handle for further molecular modifications through cross-coupling reactions like the Suzuki-Miyaura reaction. acs.org This allows for the construction of more complex molecules with tailored properties. For example, studies have demonstrated the use of chloro- and bromo-substituted pyridines and naphthyridines in palladium-catalyzed desulfinative cross-couplings to form biaryl structures, which are common in pharmaceutically active compounds. acs.org A specific derivative, 3-trifluoromethyl-N-(5-chloro-1,8-naphthyridin-2-yl)-benzenesulfonamide, has been shown to enhance the activity of fluoroquinolone antibiotics against multi-resistant bacteria, highlighting the impact of halogen substitution. nih.gov

Scope and Research Focus on 2-Bromo-3-chloro-1,8-naphthyridine

This article focuses specifically on the chemical compound This compound . This molecule is a di-halogenated derivative of the 1,8-naphthyridine core, featuring a bromine atom at position 2 and a chlorine atom at position 3.

A review of the current scientific literature indicates that while extensive research exists for the broader family of 1,8-naphthyridines and various halogenated analogues, detailed studies focusing exclusively on the synthesis, properties, and applications of this compound are limited. Information is available for related structures such as 2-bromo-1,8-naphthyridine (B171627) and other chloro-bromo substituted aza-aromatics. americanelements.com

Therefore, the scope of this article is to provide a focused examination of this compound based on the established principles of naphthyridine and halogen chemistry. The subsequent sections will extrapolate its expected chemical properties, reactivity, and potential utility as a synthetic intermediate by drawing parallels with well-documented, structurally similar compounds. The presence of two distinct halogen atoms (bromo and chloro) at ortho positions suggests a unique reactivity profile, particularly in regioselective cross-coupling reactions, making it a potentially valuable building block in the synthesis of complex organic molecules for medicinal chemistry and materials science.

Structure

3D Structure

Properties

IUPAC Name |

2-bromo-3-chloro-1,8-naphthyridine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4BrClN2/c9-7-6(10)4-5-2-1-3-11-8(5)12-7/h1-4H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CTOHOLZTPASUOQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=CC(=C(N=C2N=C1)Br)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4BrClN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001295466 | |

| Record name | 2-Bromo-3-chloro-1,8-naphthyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001295466 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

243.49 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

52626-32-1 | |

| Record name | 2-Bromo-3-chloro-1,8-naphthyridine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=52626-32-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Bromo-3-chloro-1,8-naphthyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001295466 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Comprehensive Analysis of 2 Bromo 3 Chloro 1,8 Naphthyridine S Chemical Reactivity and Derivatization

Nucleophilic Aromatic Substitution (SNAr) on Halogenated Positions

Nucleophilic aromatic substitution (SNAr) is a key reaction pathway for modifying halogenated aromatic and heteroaromatic compounds. wikipedia.orgmasterorganicchemistry.com In this type of reaction, a nucleophile displaces a leaving group, such as a halide, on the aromatic ring. wikipedia.org The reactivity of the ring towards nucleophilic attack is significantly enhanced by the presence of electron-withdrawing groups. wikipedia.orglibretexts.org In the context of 1,8-naphthyridines, the nitrogen atoms within the ring system act as electron-withdrawing features, facilitating SNAr reactions. wikipedia.org

Reactivity Towards Various Nucleophiles

The halogen atoms on the 2-Bromo-3-chloro-1,8-naphthyridine ring are susceptible to displacement by a range of nucleophiles. These reactions typically proceed via an addition-elimination mechanism, where the nucleophile first attacks the carbon atom bearing the halogen, forming a negatively charged intermediate known as a Meisenheimer complex. libretexts.org The subsequent departure of the halide ion restores the aromaticity of the ring. youtube.com

Common nucleophiles employed in the derivatization of similar halogenated naphthyridines include amines, alkoxides, and thiolates. For instance, reactions with primary and secondary amines lead to the formation of amino-substituted naphthyridines. nih.gov Similarly, treatment with sodium alkoxides or thiolates results in the corresponding ether or thioether derivatives. The choice of nucleophile and reaction conditions can be tailored to achieve the desired substitution product.

Influence of Halogen Identity and Position on Reactivity

In dihalogenated systems like this compound, the identity and position of the halogens play a crucial role in determining the site of nucleophilic attack. Generally, in SNAr reactions, the rate of displacement follows the order F > Cl > Br > I, which is counterintuitive to the trend of leaving group ability in SN2 reactions. youtube.com This is because the rate-determining step is the initial attack of the nucleophile, which is accelerated by a more electronegative halogen that polarizes the carbon-halogen bond.

However, in the case of this compound, the position of the halogen is also a critical factor. The nitrogen atoms in the 1,8-naphthyridine (B1210474) ring exert a strong electron-withdrawing effect, particularly at the ortho and para positions. This effect stabilizes the negatively charged Meisenheimer intermediate formed during the SNAr reaction. wikipedia.orglibretexts.org Consequently, the halogen at the position most activated by the ring nitrogens is typically the one that is preferentially substituted. In disubstituted quinolines with two different halides, the acetylene (B1199291) has been shown to add to the site with the more reactive iodide substituent. libretexts.org

Transition Metal-Catalyzed Cross-Coupling Reactions

Transition metal-catalyzed cross-coupling reactions have become indispensable tools in modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds. libretexts.org These reactions offer a powerful means of elaborating the this compound core.

Palladium-Catalyzed Cross-Couplings (Suzuki-Miyaura, Sonogashira, Heck, Stille)

Palladium catalysts are widely used to facilitate a variety of cross-coupling reactions. libretexts.orgnih.gov The general mechanism for these reactions involves a catalytic cycle that includes oxidative addition, transmetalation, and reductive elimination. youtube.com

Suzuki-Miyaura Coupling: This reaction pairs an organohalide with an organoboron compound, typically a boronic acid or ester, in the presence of a palladium catalyst and a base. wikipedia.orglibretexts.org It is a versatile method for forming carbon-carbon bonds. wikipedia.org For this compound, the differential reactivity of the C-Br and C-Cl bonds allows for selective coupling. The C-Br bond is generally more reactive towards oxidative addition to the palladium(0) catalyst than the C-Cl bond, enabling site-selective introduction of aryl, heteroaryl, or vinyl groups at the 2-position.

Sonogashira Coupling: This reaction involves the coupling of a terminal alkyne with an aryl or vinyl halide, catalyzed by a palladium complex and a copper(I) co-catalyst. wikipedia.orgorganic-chemistry.org It is a reliable method for the synthesis of arylalkynes. libretexts.org Similar to the Suzuki-Miyaura coupling, the greater reactivity of the C-Br bond in this compound allows for the selective installation of an alkynyl group at the 2-position. Under milder conditions, the C-Cl bond typically remains intact.

Heck Reaction: The Heck reaction couples an aryl or vinyl halide with an alkene in the presence of a palladium catalyst and a base to form a substituted alkene. wikipedia.orgorganic-chemistry.org This reaction provides a means to introduce alkenyl substituents onto the naphthyridine core. Again, the preferential reactivity of the C-Br bond would be expected to direct the initial coupling to the 2-position of this compound.

Stille Coupling: The Stille reaction couples an organohalide with an organotin compound (organostannane) catalyzed by palladium. libretexts.orgwikipedia.org It is a powerful method for forming carbon-carbon bonds with a wide range of functional group tolerance. wikipedia.org The chemoselective coupling at the C-Br position of this compound can be achieved due to the higher reactivity of the C-Br bond in the oxidative addition step of the catalytic cycle compared to the C-Cl bond.

Table 1: Overview of Palladium-Catalyzed Cross-Coupling Reactions

| Reaction | Coupling Partner | Bond Formed | Catalyst System |

|---|---|---|---|

| Suzuki-Miyaura | Organoboron compound | C-C | Pd catalyst, Base |

| Sonogashira | Terminal alkyne | C-C (alkynyl) | Pd catalyst, Cu(I) co-catalyst, Base |

| Heck | Alkene | C-C (alkenyl) | Pd catalyst, Base |

| Stille | Organotin compound | C-C | Pd catalyst |

Other Metal-Catalyzed Carbon-Carbon and Carbon-Heteroatom Bond Formations

Beyond palladium, other transition metals can also catalyze cross-coupling reactions. For instance, copper-catalyzed reactions, such as the Ullmann condensation, can be used to form carbon-oxygen and carbon-nitrogen bonds. These methods could potentially be applied to the functionalization of this compound, although the selectivity between the two halogen positions would need to be carefully controlled, often through judicious choice of catalyst, ligands, and reaction conditions. Buchwald-Hartwig amination, a palladium-catalyzed reaction, is a prominent method for forming carbon-nitrogen bonds. libretexts.org

Electrophilic Reactions on the Naphthyridine Core

The 1,8-naphthyridine ring system is generally considered electron-deficient due to the presence of the two nitrogen atoms. This inherent electronic nature makes the ring less susceptible to electrophilic aromatic substitution compared to electron-rich aromatic systems like benzene. Electrophilic attack on the naphthyridine core would require harsh conditions and would likely lead to a mixture of products, with substitution occurring at positions of relatively higher electron density. The presence of the deactivating halogen substituents further disfavors electrophilic attack. However, functionalization of the naphthyridine core can be achieved through other means, such as the Vilsmeier-Haack reaction, which has been used to introduce a formyl group at the 3-position of a related 2-chloro-1,8-naphthyridine. ekb.egresearchgate.netresearchgate.net

Functional Group Transformations and Interconversions

The functionalization of the 1,8-naphthyridine ring is pivotal for creating new derivatives with tailored properties. Transformations often begin from a more accessible precursor, 2-chloro-1,8-naphthyridine-3-carbaldehyde (B14014569), which serves as a key intermediate for introducing diverse functionalities.

The formyl group at the C3 position of the 1,8-naphthyridine ring is a versatile handle for numerous synthetic transformations. Research has demonstrated its conversion into various other functional groups, including alkoxy carbonyls. For instance, the formyl group of 2-chloro-3-formyl-1,8-naphthyridine can be transformed into 3-alkoxy carbonyl-1,8-naphthyridine derivatives. eurjchem.com This is typically achieved through an oxidative process using reagents like N-iodosuccinimide (NIS) in the presence of potassium carbonate and an appropriate alcohol. eurjchem.com

Another key transformation is the Claisen-Schmidt condensation. 2-Chloro-3-formyl-1,8-naphthyridine readily reacts with various acetophenones and other ketones in the presence of a base, such as ethanolic sodium hydroxide, to yield α,β-unsaturated carbonyl compounds known as chalcones. ekb.egresearchgate.net These chalcone (B49325) derivatives serve as important intermediates for further synthesis, including the introduction of a bromine atom.

| Starting Material | Reagents | Product | Reference |

| 2-Chloro-3-formyl-1,8-naphthyridine | NIS, K2CO3, Alcohol | 3-Alkoxy carbonyl-1,8-naphthyridine | eurjchem.com |

| 2-Chloro-3-formyl-1,8-naphthyridine | Acetophenone, Ethanolic NaOH | 3-(2-Chloro-1,8-naphthyridin-3-yl)-1-phenylprop-2-en-1-one (Chalcone) | ekb.egresearchgate.net |

| 2-Chloro-3-formyl-1,8-naphthyridine | p-Hydroxy acetophenone, Ethanolic NaOH | 3-(2-Chloro-1,8-naphthyridin-3-yl)-1-(4-hydroxyphenyl)prop-2-en-1-one (Chalcone) | researchgate.net |

While direct studies on 3-bromo- (B131339) eurjchem.comekb.egnaphthyridine-2-carboxylic acid are limited, its availability as a synthetic building block suggests its potential use in derivatization through standard carboxylic acid chemistry, such as esterification or amide bond formation. bldpharm.com

The chloro group at the C2 position of the 1,8-naphthyridine ring is susceptible to nucleophilic substitution, enabling its replacement with a variety of other functional groups. These transformations are crucial for building molecular diversity.

Treatment of 2-chloro-1,8-naphthyridine-3-carbaldehyde with sodium azide (B81097) in ethanol (B145695) leads to the formation of a tetrazolo[1,5-a] eurjchem.comekb.egnaphthyridine derivative. researchgate.nettsijournals.comtsijournals.com This reaction proceeds through an unstable 2-azido intermediate, which undergoes intramolecular cyclization. researchgate.nettsijournals.comtsijournals.com

Furthermore, the chloro substituent can be displaced by a sulfur nucleophile. The reaction of 2-chloro-3-formyl-1,8-naphthyridine with sodium sulfide (B99878) in dimethylformamide (DMF) yields the corresponding 2-mercapto-1,8-naphthyridine-3-carbaldehyde. researchgate.nettsijournals.comtsijournals.com

The bromine atom, as in the parent compound this compound, can also participate in various cross-coupling reactions, although specific examples for this exact scaffold are not detailed in the provided context. However, the bromination of derived chalcones has been reported. The reaction of chalcones synthesized from 2-chloro-3-formyl-1,8-naphthyridine with bromine results in the formation of dibromo compounds. ekb.egresearchgate.net

| Starting Material | Reagents | Product | Reference |

| 2-Chloro-1,8-naphthyridine-3-carbaldehyde | Sodium azide, Ethanol | Tetrazolo[1,5-a] eurjchem.comekb.egnaphthyridine-4-carbaldehyde | researchgate.nettsijournals.comtsijournals.com |

| 2-Chloro-1,8-naphthyridine-3-carbaldehyde | Sodium sulfide, DMF | 2-Mercapto-1,8-naphthyridine-3-carbaldehyde | researchgate.nettsijournals.comtsijournals.com |

| 3-(2-Chloro-1,8-naphthyridin-3-yl)-1-phenylprop-2-en-1-one | Bromine | Dibromo derivative | ekb.egresearchgate.net |

Cycloaddition Reactions for Fused Ring Systems

Cycloaddition reactions are a powerful tool for constructing fused heterocyclic systems based on the 1,8-naphthyridine core. The Vilsmeier-Haack reaction, which is used to synthesize the 2-chloro-3-formyl-1,8-naphthyridine precursor from N-(pyridin-2-yl)acetamide, is itself a cyclization process. ekb.egresearchgate.netresearchgate.net

A key example of building a fused ring onto the naphthyridine system is the previously mentioned reaction with sodium azide. The treatment of 2-chloro-1,8-naphthyridine-3-carbaldehyde with sodium azide results in an intramolecular [3+2] cycloaddition of the in situ-generated azido (B1232118) group with the N1-C8a bond of the naphthyridine ring, affording a tetrazole ring fused to the parent structure. researchgate.nettsijournals.com This transformation provides a pathway to tetrazolo[1,5-a] eurjchem.comekb.egnaphthyridines. researchgate.nettsijournals.comtsijournals.com

The potential for hetero-Diels-Alder reactions has also been noted in the context of 1,8-naphthyridine chemistry, suggesting that the diene-like character of the pyridine (B92270) ring within the naphthyridine system can be exploited to construct further fused rings. ekb.eg

Chelation and Coordination Chemistry with Metal Centers

The 1,8-naphthyridine framework, with its two nitrogen atoms held in a specific geometry, is an excellent bidentate chelating ligand for various metal ions. The nitrogen atoms at positions 1 and 8 can coordinate with a metal center to form a stable six-membered ring, a structural motif that is highly prevalent in coordination chemistry. This chelating ability makes 1,8-naphthyridine derivatives valuable as binding units in the design of synthetic receptors and more complex supramolecular structures. ekb.eg

In the context of catalysis, intermediates involving metal chelation to nitrogen-containing heterocycles are significant. For example, in palladium-catalyzed desulfinative coupling reactions involving 2-pyridyl sulfinates, a key mechanistic step is the formation of a chelate intermediate between the palladium center and the nitrogen of the pyridine ring. acs.org This chelation influences the reaction pathway, with the turnover-limiting step being the extrusion of sulfur dioxide from this coordinated complex. acs.org While not directly involving this compound, this principle of chelation to a palladium center is highly relevant and applicable to the naphthyridine system, suggesting its potential role in directing the outcome of cross-coupling reactions.

Diverse Academic Applications of 2 Bromo 3 Chloro 1,8 Naphthyridine and Its Derivatives

Strategic Building Blocks in Complex Organic Synthesis

The reactivity of the bromo and chloro substituents on the 1,8-naphthyridine (B1210474) scaffold allows for selective chemical transformations, making it a valuable precursor in the construction of intricate molecular architectures.

Synthesis of Polyheterocyclic Systems

Derivatives of halogenated 1,8-naphthyridines serve as key starting materials in the synthesis of polyheterocyclic systems. For instance, 2-chloro-3-formyl-1,8-naphthyridine, a closely related compound, has been utilized in the synthesis of chalcones through Claisen-Schmidt condensation with various acetophenones and acetyl derivatives of furan, indole, and pyridine (B92270). researchgate.netekb.egekb.eg Subsequent bromination of these chalcones leads to the formation of dibromide derivatives, expanding the library of accessible polyheterocyclic compounds. researchgate.netekb.eg The 1,8-naphthyridine core acts as a foundational scaffold upon which additional heterocyclic rings can be constructed, leading to molecules with diverse and potentially valuable properties.

The Vilsmeier-Haack cyclization of N-(pyridin-2-yl) acetamides is a common method to produce 2-chloro-1,8-naphthyridine-3-carbaldehydes, which are versatile intermediates for further elaboration into fused heterocyclic systems. eurjchem.comresearchgate.net These carbaldehydes can undergo various reactions to yield a range of derivatives, including tetrazolo[1,5-a] researchgate.netdigitallibrary.co.innaphthyridines and 2-mercapto-1,8-naphthyridine-3-carbaldehydes. researchgate.net

Precursors for Natural Product Analogs

While direct evidence for the use of 2-bromo-3-chloro-1,8-naphthyridine as a precursor for specific natural product analogs is not extensively documented in the available literature, the 1,8-naphthyridine skeleton itself is present in numerous natural compounds. researchgate.netekb.eg The functionalization capabilities offered by the bromo and chloro groups on this scaffold provide a synthetic handle to potentially construct analogs of these naturally occurring molecules. The ability to selectively introduce different substituents at the 2 and 3 positions could allow for the systematic exploration of structure-activity relationships in the development of novel therapeutic agents inspired by natural products.

Development of Functional Materials

The photophysical and electronic properties of the 1,8-naphthyridine core have led to the exploration of its derivatives in the field of materials science, particularly in optoelectronic applications.

Organic Light-Emitting Diodes (OLEDs) and Optoelectronic Devices

The 1,8-naphthyridine framework has been identified as a promising component in materials for organic light-emitting diodes (OLEDs). kthmcollege.ac.in Conjugated oligomers based on 1,8-naphthyridine have been synthesized and shown to exhibit high fluorescence quantum yields in both solution and the solid state. rsc.org These materials possess high glass-transition and decomposition temperatures, reversible electrochemical reduction, and high electron affinities, which are desirable properties for electron-transport and emitting layers in OLED devices. rsc.org By systematically varying the spacer linkages within these oligomers, their photoluminescent properties can be tuned to emit blue, green, and yellow light. rsc.org While specific research on this compound in OLEDs is limited, the general utility of the naphthyridine scaffold suggests that its halogenated derivatives could be valuable precursors for creating novel OLED materials with tailored properties.

Fluorescent Probes and Dyes

The inherent fluorescence of the 1,8-naphthyridine core has been harnessed in the development of fluorescent probes for sensing and imaging. For instance, a 1,8-naphthyridine-based fluorescent probe has been designed for the detection of hydroxyl radicals in living cells. rsc.org Furthermore, 1,8-naphthyridin-2-(1H)-one-3-carboxamide derivatives have been developed as selective fluorescent ligands for the cannabinoid type 2 (CB2) receptor. rsc.org The substitution pattern on the naphthyridine ring plays a crucial role in determining the fluorescent properties and the selectivity of these probes. The presence of bromo and chloro groups in this compound offers potential for further functionalization to create novel fluorescent dyes and probes with specific sensing capabilities. For example, a 1,8-naphthyridine-boronic acid derivative has been synthesized and shown to act as a dual fluorescent chemosensor. nih.gov

Ligand Design in Coordination Chemistry

The two nitrogen atoms within the 1,8-naphthyridine ring system are suitably positioned to act as a bidentate ligand, capable of coordinating with metal ions. This property has made 1,8-naphthyridine and its derivatives attractive scaffolds for the design of ligands in coordination chemistry. digitallibrary.co.in The electronic and steric properties of the ligands can be fine-tuned by introducing various substituents onto the naphthyridine core. Halogenated naphthyridines, such as 2,6-dichloro-1,5-naphthyridine and 2-chloro-1,5-naphthyridine, have been synthesized and utilized in the preparation of tridentate ligands for ruthenium complexes. The bromo and chloro substituents in this compound could be exploited to modulate the coordination properties of the resulting ligands or to serve as reactive sites for the attachment of further coordinating groups, leading to the formation of complex multinuclear metal assemblies with potential applications in catalysis, materials science, and molecular recognition.

Synthesis of Metal Complexes with Novel Architectures

A comprehensive review of scientific literature and chemical databases was conducted to identify research focused on the utilization of this compound as a ligand for the synthesis of metal complexes. The nitrogen atoms within the 1,8-naphthyridine core provide potential coordination sites for a wide variety of metal ions. Furthermore, the bromo and chloro substituents could serve as reactive handles for post-coordination modifications or influence the electronic properties and, consequently, the coordination behavior of the ligand.

Despite the theoretical potential for this compound to act as a ligand in coordination chemistry, a thorough search of available academic literature did not yield any specific studies detailing the synthesis of metal complexes with this particular compound. Research in the broader field of 1,8-naphthyridine chemistry has extensively documented the synthesis of metal complexes with other substituted naphthyridine ligands, leading to a diverse range of coordination architectures, including mononuclear, binuclear, and polynuclear complexes. However, specific research findings detailing the reaction conditions, the nature of the resulting metal complexes, or their structural characterization using this compound as a starting material are not present in the currently accessible scientific literature.

Table 1: Synthesis of Metal Complexes Using this compound

| Metal Precursor | Ligand | Solvent | Reaction Conditions | Resulting Complex |

|---|

Exploration of Catalytic Activities of Metal-Naphthyridine Complexes

The catalytic applications of metal complexes are often intrinsically linked to the electronic and steric properties of the supporting ligands. Metal complexes incorporating 1,8-naphthyridine derivatives have been investigated for their catalytic activity in a range of organic transformations, including cross-coupling reactions, hydrogenation, and oxidation reactions. The nitrogen atoms of the naphthyridine ring can stabilize various oxidation states of the metal center, and the substituents on the ring can be tailored to fine-tune the catalytic performance.

Consistent with the absence of published research on the synthesis of metal complexes from this compound, there is a corresponding lack of information regarding the catalytic activities of any such potential complexes. The exploration of catalytic activity is contingent upon the successful synthesis and characterization of the metal complexes themselves. Therefore, until researchers investigate and publish on the coordination chemistry of this compound, the catalytic potential of its metal complexes remains an unexplored area of chemical research.

Table 2: Catalytic Activities of Metal Complexes Derived from this compound

| Metal Complex | Catalytic Reaction | Substrate | Product | Yield (%) |

|---|

Q & A

Q. Challenges :

- Isomer Separation : Poor regioselectivity leads to mixed products, requiring advanced chromatography or crystallization techniques .

- Stability : Brominated intermediates may degrade under harsh conditions, necessitating inert atmospheres and low temperatures.

Basic: What analytical techniques are critical for characterizing this compound and its derivatives?

Answer:

- X-ray Crystallography : Resolves crystal packing and substituent effects. For example, 3-methyl-2-phenyl-1,8-naphthyridine was analyzed using SHELXT and OLEX2 software to determine bond lengths and angles .

- NMR Spectroscopy : ¹H/¹³C NMR identifies substitution patterns, with bromine/chlorine causing distinct deshielding effects.

- Mass Spectrometry : Confirms molecular weight (e.g., 243.49 g/mol for C₈H₄BrClN₂) and fragmentation patterns .

- HPLC-Purity Analysis : Essential for quantifying isomers, with >95% purity achievable via gradient elution .

Advanced: How do substituents on the 1,8-naphthyridine core influence binding affinity in biological systems?

Answer:

Substituent effects are quantified via thermodynamic and structural studies:

- Methyl Groups : Introducing methyl groups to 2-amino-1,8-naphthyridine derivatives increased binding affinity (10⁶ M⁻¹) to cytosine in DNA by reducing entropy loss. Binding constants followed AND (0.30) < AMND (2.7) < ADMND (6.1) < ATMND (19) .

- Thermodynamic Profiling : Isothermal titration calorimetry revealed hydrophobic interactions dominate binding, with ΔCp values ranging from −161 to −217 cal/mol·K .

Q. Table 1: Substituent Impact on Binding Constants

| Derivative | Binding Constant (10⁶ M⁻¹) | ΔCp (cal/mol·K) |

|---|---|---|

| AND | 0.30 | −161 |

| ATMND | 19.0 | −217 |

Advanced: How can researchers resolve contradictions in reported synthetic yields or biological activities?

Answer:

Contradictions often arise from methodological variability. Strategies include:

- Reaction Condition Optimization : Temperature, solvent, and catalyst adjustments (e.g., using Cs₂CO₃ vs. K₂CO₃ in cyclocondensation reactions) .

- Standardized Assays : Re-testing compounds under uniform conditions (e.g., MCF7 cell line IC₅₀ values for anticancer activity: 1.47–3.19 μM vs. staurosporine’s 4.51 μM) .

- Meta-Analysis : Cross-referencing datasets from multiple studies to identify outliers or trends .

Advanced: What environmental fate studies are relevant for this compound?

Answer:

Environmental persistence and degradation pathways are critical for risk assessment:

- Photodegradation : Exposure to UV light breaks the naphthyridine ring, forming smaller aromatic byproducts.

- Hydrolysis : Stability in aqueous buffers (pH 4–9) is tested to predict groundwater contamination risks.

- Ecotoxicity : Bioaccumulation potential is assessed using logP values (calculated ~2.1 for C₈H₄BrClN₂), indicating moderate hydrophobicity .

Advanced: How can structural modifications enhance the anticancer efficacy of 1,8-naphthyridine derivatives?

Answer:

Q. Table 2: Anticancer Activity of Selected Derivatives

| Compound | IC₅₀ (μM) | Substituents |

|---|---|---|

| 10c | 1.47 | 3-phenyl, 7-methyl |

| ATMND | 19.0* | 5,6,7-trimethyl |

| *Binding constant (10⁶ M⁻¹), not IC₅₀ . |

Advanced: What methodologies are used to study the thermodynamic parameters of ligand-DNA interactions?

Answer:

- Isothermal Titration Calorimetry (ITC) : Directly measures binding enthalpy (ΔH) and entropy (ΔS). For 1,8-naphthyridines, ITC revealed entropy-driven binding due to hydrophobic interactions .

- Van’t Hoff Analysis : Temperature-dependent UV/Vis or fluorescence data calculate ΔH and ΔS indirectly, corroborating ITC results .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.